D-Xylose

Biocatalysis Enzyme kinetics Xylose isomerase

D-Xylose (CAS 7261-26-9), an aldopentose monosaccharide with molecular formula C₅H₁₀O₅ and molar mass 150.13 g/mol, appears as a white crystalline solid that is highly soluble in water. Its specific rotation of +18.8° in aqueous solution serves as a critical identity marker for quality assurance.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 7261-26-9
Cat. No. B3023491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylose
CAS7261-26-9
SynonymsD-xylopyranose
xylopyranose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
InChIKeySRBFZHDQGSBBOR-IOVATXLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in 0.8 ml water;  sol in pyridine & hot alc
555.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylose (CAS 7261-26-9) Procurement Overview: Monosaccharide Identity and Verified Differentiation


D-Xylose (CAS 7261-26-9), an aldopentose monosaccharide with molecular formula C₅H₁₀O₅ and molar mass 150.13 g/mol, appears as a white crystalline solid that is highly soluble in water [1]. Its specific rotation of +18.8° in aqueous solution serves as a critical identity marker for quality assurance . As a primary component of hemicellulose, D-xylose is widely available from biomass feedstocks, positioning it as a renewable, cost-effective starting material for diverse industrial and scientific applications [2].

Why D-Xylose Cannot Be Simply Interchanged with Other Pentoses or Hexoses in Critical Applications


Generic substitution of D-xylose with other monosaccharides such as L-arabinose, D-ribose, or D-glucose is precluded by quantifiable differences in prebiotic fermentation outcomes, enzyme substrate specificity (e.g., 21-fold lower Km for D-xylose vs. D-glucose in certain isomerases), glycemic impact (GI ~7 vs. 100 for glucose/sucrose), and analytical detection specificity in colorimetric assays [1]. These distinctions directly impact the reliability of diagnostic procedures, the efficiency of bioconversion processes, and the functional performance in food and pharmaceutical formulations [2].

Quantitative Evidence Guide for D-Xylose (CAS 7261-26-9): Comparative Data for Scientific Selection


D-Xylose Enzyme Substrate Specificity: Superior Catalytic Efficiency Over D-Glucose in Industrial Isomerization

D-Xylose isomerase from a thermophilic Bacillus sp. (NCIM 59) demonstrates a marked preference for D-xylose over D-glucose as a substrate. At 80°C and pH 7.5, the Michaelis constant (Km) for D-xylose was 6.66 mM, while for D-glucose it was 142 mM, indicating a 21-fold higher binding affinity for the target pentose [1]. Correspondingly, the turnover number (kcat) for D-xylose was 2.3 × 10² s⁻¹, 4.6-fold higher than the 0.5 × 10² s⁻¹ observed for D-glucose [1].

Biocatalysis Enzyme kinetics Xylose isomerase

D-Xylose Prebiotic Specificity: Differential Modulation of Gut Microbiota vs. Lactulose and Arabinose

In a comparative in vitro fermentation study using mixed human fecal cultures, D-xylose was identified as a prebiotic substrate, but its effects were distinct from those of L-arabinose and lactulose [1]. While the study qualitatively noted that arabinose was a 'better substrate' for promoting bacterial growth than xylose, both xylooligosaccharides (derived from D-xylose) and lactulose produced the 'highest increases' in Bifidobacterium populations [1]. This indicates that while D-xylose itself may be less potent than arabinose as a direct substrate, its oligomeric forms achieve comparable bifidogenic effects to the established prebiotic lactulose [1].

Prebiotics Gut microbiota Functional food

D-Xylose Sweetener Profile: Low Glycemic Impact and Reduced Caloric Value vs. Sucrose and Glucose

D-Xylose provides approximately 40% of the sweetness of sucrose (on a weight basis) and contains ~2.4 kcal/g, roughly half the caloric density of glucose (~4 kcal/g) [1]. A patent filing states that on the glycemic index (GI), which measures the rate of sugar absorption, sugar (sucrose) is 100 while xylose is only 7 [2]. A clinical study showed that when subjects consumed a sucrose mixture containing 5% and 10% D-xylose, blood glucose levels were lowered by approximately 27.5% and 25.9%, respectively, compared to sucrose alone [3].

Food science Diabetic nutrition Sweetener

D-Xylose Diagnostic Specificity: High Sensitivity and Specificity in Malabsorption Assessment vs. Alternative Methods

The D-xylose absorption test, using a 25 g oral dose in adults, demonstrates high diagnostic accuracy for small bowel malabsorption. When employing a combined 1-hour serum sample and 5-hour urine collection, the test achieves approximately 95% sensitivity and 95% specificity for discriminating between patients with proximal malabsorption and those with normal absorption or pancreatic insufficiency [1][2]. A refined protocol using 1- and 3-hour serum D-xylose levels yields a sensitivity of 90% and specificity of 95%, a marked improvement over the conventional 1-hour test alone (sensitivity: 71%, specificity: 100%) [3].

Clinical diagnostics Malabsorption Gastroenterology

D-Xylose Analytical Differentiation: Unique Colorimetric Specificity Enables Selective Quantification in Mixed Pentose Matrices

A comparative colorimetric study using the ferric chloride-phloroglucinol reagent method established that D-xylose exhibits maximal chromogenic response among pentoses and related sugars [1]. When normalized to the D-xylose response (set at 100%), the relative coloration intensities were 74% for D-ribose, 56% for L-arabinose, and only 23% for D-glucurone, with hexoses and methylpentoses yielding responses below 2% [1]. This differential reactivity enables the selective quantification of D-xylose in complex biological and industrial samples with minimal interference from other carbohydrates [1].

Analytical chemistry Colorimetric assay Pentose quantification

D-Xylose Bioconversion Yields: Quantified Efficiency in Xylitol and Xylonate Production Pathways

In enzymatic bioconversion processes, D-xylose is efficiently converted to value-added products. Recombinant Pichia pastoris expressing xylose reductase achieved 80% (w/w) conversion of D-xylose to xylitol within two hours using 400 mM D-xylose, yielding 320 mM xylitol [1]. At a higher substrate concentration of 750 mM D-xylose, conversion efficiency was 71%, producing 535 mM xylitol, while at 1.5 M D-xylose, conversion dropped to 50% (750 mM xylitol) [1]. Additionally, Kluyveromyces lactis strains engineered with D-xylose dehydrogenase produced D-xylonate from D-xylose with a yield of approximately 0.4 g D-xylonate per gram of D-xylose consumed [2].

Bioconversion Xylitol Xylonic acid

D-Xylose (CAS 7261-26-9): Validated Application Scenarios Based on Comparative Evidence


Industrial Biocatalysis and Biofuel Production

D-Xylose is the preferred substrate for xylose isomerase-based processes in the production of high-fructose corn syrup and bioethanol from lignocellulosic feedstocks. As demonstrated by Chauthaiwale and Rao (1994), D-xylose isomerase exhibits a 21-fold lower Km and 4.6-fold higher kcat for D-xylose compared to D-glucose, ensuring superior catalytic efficiency and reduced enzyme loading [1]. This kinetic advantage directly translates to lower operational costs and higher throughput in industrial biorefineries.

Functional Food and Diabetic-Friendly Sweetener Formulation

D-Xylose enables the development of reduced-sugar products with a quantifiably low glycemic impact. Its glycemic index of 7 (vs. 100 for sucrose) and caloric value of ~2.4 kcal/g (vs. ~4 kcal/g for sucrose) provide a scientifically substantiated basis for 'low-GI' and 'reduced-calorie' labeling claims [2][3]. Furthermore, the demonstrated 26-28% reduction in postprandial blood glucose when D-xylose is blended with sucrose at 5-10% offers a validated formulation strategy for mitigating the glycemic response of conventional sweeteners [4].

Clinical Diagnostic Testing for Intestinal Malabsorption

The D-xylose absorption test remains a valuable diagnostic tool for assessing small intestinal mucosal integrity, particularly in differentiating mucosal malabsorption from pancreatic insufficiency. With a sensitivity and specificity of approximately 95% when using a 25 g oral dose with combined 1-hour serum and 5-hour urine collection, the test provides a reliable, non-invasive alternative to more invasive procedures like intestinal biopsy [5]. Optimized protocols using 1- and 3-hour serum measurements further enhance diagnostic accuracy to 90% sensitivity and 95% specificity [6].

Analytical Standard for Pentose Quantification in Complex Matrices

D-Xylose is the optimal calibration standard for colorimetric pentose assays due to its uniquely high chromogenic response. The ferric chloride-phloroglucinol method demonstrates that D-xylose produces a signal that is 1.35-fold higher than D-ribose, 1.8-fold higher than L-arabinose, and more than 50-fold higher than common hexoses [7]. This specificity minimizes cross-reactivity interference, making D-xylose the reference material of choice for accurate quantification of pentoses in lignocellulosic hydrolysates, fermentation broths, and food products.

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